N-[2-(1-methyl-4-piperidinyl)ethyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Overview
Description
N-[2-(1-methyl-4-piperidinyl)ethyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H31N3O3S2 and its molecular weight is 425.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.18068421 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
HIV-1 Infection Prevention
One study focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting their potential use in preventing human HIV-1 infection. The study presented the synthesis of a novel compound through a series of chemical reactions, suggesting its candidacy for drug development aimed at targeting HIV-1 prevention (Cheng De-ju, 2015).
Phospholipase A2 Inhibitors
Another research area involves the development of substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2, with implications for treating conditions like myocardial infarction. The study identified derivatives that showed promising in vitro potency and significant reduction in myocardial infarction size in animal models (H. Oinuma et al., 1991).
Transfer Hydrogenation Catalysts
Research has also explored the use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in catalysis, particularly for the transfer hydrogenation of ketones. This study developed air-stable complexes that demonstrated high activity in catalyzing transfer hydrogenation under mild conditions, without the need for basic additives or halide abstractors (A. Ruff et al., 2016).
Anticancer and Anti-HCV Agents
A series of novel celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-benzenesulfonamides, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds showed promising results in various biological assays, with some displaying significant anticancer and anti-HCV activities (Ş. Küçükgüzel et al., 2013).
Enzyme Inhibition
Another study focused on synthesizing sulfonamides incorporating 1,3,5-triazine structural motifs, investigating their antioxidant properties and inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds displayed moderate antioxidant activity and significant inhibitory potential against enzymes associated with Alzheimer's, Parkinson's, and pigmentation disorders (Nabih Lolak et al., 2020).
Properties
IUPAC Name |
N-[2-(1-methylpiperidin-4-yl)ethyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S2/c1-22-13-8-16(9-14-22)7-10-21-28(25,26)17-5-6-19(27-2)18(15-17)20(24)23-11-3-4-12-23/h5-6,15-16,21H,3-4,7-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCQAKDPKNSNFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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